6-Chloro-4-(difluoromethyl)nicotinic acid
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Overview
Description
6-Chloro-4-(difluoromethyl)nicotinic acid is a chemical compound with the molecular formula C7H4ClF2NO2 It is a derivative of nicotinic acid, characterized by the presence of chlorine and difluoromethyl groups on the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Chloro-4-(difluoromethyl)nicotinic acid typically involves the introduction of chlorine and difluoromethyl groups onto the nicotinic acid framework. One common method includes the use of difluoromethylation reagents to introduce the difluoromethyl group, followed by chlorination. The reaction conditions often involve the use of catalysts and specific solvents to achieve the desired product .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as recrystallization and purification to obtain the final product suitable for various applications .
Chemical Reactions Analysis
Types of Reactions: 6-Chloro-4-(difluoromethyl)nicotinic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the functional groups, leading to different derivatives.
Substitution: The chlorine atom can be substituted with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while substitution can result in various substituted nicotinic acid derivatives .
Scientific Research Applications
6-Chloro-4-(difluoromethyl)nicotinic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with improved pharmacokinetic properties.
Industry: Utilized in the production of agrochemicals and other industrial chemicals
Mechanism of Action
The mechanism of action of 6-Chloro-4-(difluoromethyl)nicotinic acid involves its interaction with specific molecular targets. The presence of chlorine and difluoromethyl groups can influence the compound’s binding affinity and selectivity towards these targets. The pathways involved may include inhibition of specific enzymes or modulation of receptor activity, leading to the observed biological effects .
Comparison with Similar Compounds
- 6-Chloro-4-(trifluoromethyl)nicotinic acid
- 6-Methyl-4-(trifluoromethyl)nicotinic acid
- 5-Chloro-6-(4-fluoro-2-methoxyphenoxy)nicotinic acid
Comparison: Compared to similar compounds, 6-Chloro-4-(difluoromethyl)nicotinic acid is unique due to the presence of the difluoromethyl group, which can impart distinct chemical and biological properties. This uniqueness can be advantageous in specific applications, such as drug design, where the difluoromethyl group can enhance metabolic stability and bioavailability .
Properties
Molecular Formula |
C7H4ClF2NO2 |
---|---|
Molecular Weight |
207.56 g/mol |
IUPAC Name |
6-chloro-4-(difluoromethyl)pyridine-3-carboxylic acid |
InChI |
InChI=1S/C7H4ClF2NO2/c8-5-1-3(6(9)10)4(2-11-5)7(12)13/h1-2,6H,(H,12,13) |
InChI Key |
IQCMMMGCMSSATL-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=CN=C1Cl)C(=O)O)C(F)F |
Origin of Product |
United States |
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